N-(2-cyclohex-1-en-1-ylethyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
The description of a compound typically includes its IUPAC name, any common or trade names, its molecular formula, and its molar mass.
Synthesis Analysis
The synthesis of a compound involves a detailed step-by-step process of how to make the compound from readily available starting materials. This often involves multiple steps, each with its own set of reactants, conditions, and products.Molecular Structure Analysis
This involves a detailed look at the compound’s molecular structure, including its atomic arrangement and any functional groups present. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in this analysis.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its reactivity under various conditions, and any catalysts that may affect its reactivity.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Methods and Molecular Structures : Researchers have developed synthetic protocols for triazoloquinazoline derivatives, focusing on their chemical synthesis and structural analysis. These compounds are synthesized through multi-component condensations and cyclization reactions involving triazole, quinazoline, and various aldehydes or ketones. X-ray diffraction data and NMR spectroscopy often confirm the molecular structures of these derivatives, showcasing their potential for further modification and application in medicinal chemistry and material science (Shikhaliev et al., 2005), (Lipson et al., 2006).
Biological Activity and Applications
Anticancer and Anti-inflammatory Potential : Certain triazoloquinazoline derivatives demonstrate significant anticancer and anti-inflammatory activities. These compounds have been evaluated in vitro against various cancer cell lines, showing potential as anticancer agents. Additionally, the anti-inflammatory properties of these compounds have been investigated through models such as formalin-induced paw edema in rats, highlighting their therapeutic potential (Ahmed et al., 2014), (Martynenko Yu V et al., 2019).
Chemical Properties and Reactions
Spectroscopic Identification and Solvatochromism : The spectroscopic identification and solvatochromic behavior of N-alkylated triazolo-quinazolinones have been explored. These studies involve microwave-promoted N-alkylation and the synthesis of heterocyclic amines. The compounds exhibit remarkable antioxidant properties and solvatochromic effects, indicating their utility in chemical studies and potential applications in developing novel antioxidants (Sompalle et al., 2016).
Safety And Hazards
This involves studying the compound’s potential hazards, such as its toxicity, flammability, and environmental impact. This can also include recommendations for safe handling and disposal.
Future Directions
This involves a discussion of potential future research directions for the compound. This could include potential applications, areas where further study is needed, or new synthesis methods.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S/c1-17-12-13-20(16-18(17)2)33(31,32)25-24-27-23(26-15-14-19-8-4-3-5-9-19)21-10-6-7-11-22(21)30(24)29-28-25/h6-8,10-13,16H,3-5,9,14-15H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEUIDDASGAAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CCCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohex-1-en-1-ylethyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine |
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